molecular formula C14H14N2O3 B13711780 6-Morpholinoquinoline-3-carboxylic Acid

6-Morpholinoquinoline-3-carboxylic Acid

Cat. No.: B13711780
M. Wt: 258.27 g/mol
InChI Key: FGKRZJPYZNJAQO-UHFFFAOYSA-N
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Description

6-Morpholinoquinoline-3-carboxylic Acid is a heterocyclic compound that features a quinoline core substituted with a morpholine ring at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinoquinoline-3-carboxylic Acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloroquinoline-3-carboxylic acid can be reacted with morpholine under basic conditions to yield the desired product.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the quinoline core or the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides can be employed.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

6-Morpholinoquinoline-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Morpholinoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Morpholinoquinoline-3-carboxylic Acid is unique due to the presence of the morpholine ring, which enhances its solubility, bioavailability, and potential for forming hydrogen bonds with biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

6-morpholin-4-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-14(18)11-7-10-8-12(1-2-13(10)15-9-11)16-3-5-19-6-4-16/h1-2,7-9H,3-6H2,(H,17,18)

InChI Key

FGKRZJPYZNJAQO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=CC(=CN=C3C=C2)C(=O)O

Origin of Product

United States

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